molecular formula C26H29N5S B11036955 2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11036955
M. Wt: 443.6 g/mol
InChI Key: VTEBPYXRWSJXPZ-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[1,5-A]pyrimidine core, followed by the introduction of the tetrahydroquinoline moiety. Key steps include:

    Formation of the triazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tetrahydroquinoline moiety: This step often involves nucleophilic substitution reactions.

    Introduction of the sulfanyl group: This is typically done using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo[1,5-A]pyrimidine core can be reduced under specific conditions.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nitrating agents are used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolo[1,5-A]pyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazolo[1,5-A]pyrimidine core is known to interact with nucleic acids and proteins, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H29N5S

Molecular Weight

443.6 g/mol

IUPAC Name

2,2,4,7-tetramethyl-6-[2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C26H29N5S/c1-16-6-8-19(9-7-16)15-32-25-28-24-27-11-10-23(31(24)30-25)21-13-20-18(3)14-26(4,5)29-22(20)12-17(21)2/h6-13,18,29H,14-15H2,1-5H3

InChI Key

VTEBPYXRWSJXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)SCC5=CC=C(C=C5)C)(C)C

Origin of Product

United States

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